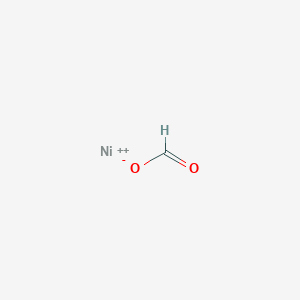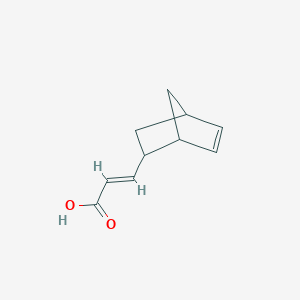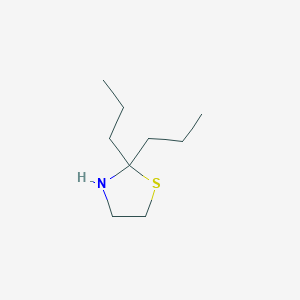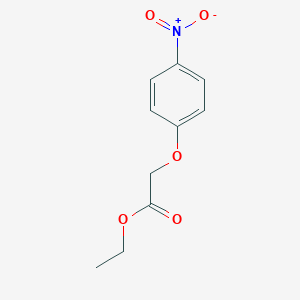
Formato de níquel
Descripción general
Descripción
Nickel formate is the nickel salt of formic acid with the chemical formula Ni(HCOO)₂. It is a green, odorless, non-flammable solid that is sparingly soluble in water and insoluble in organic solvents. Nickel formate is known for its monoclinic crystal structure and is used in various industrial and scientific applications .
Aplicaciones Científicas De Investigación
Nickel formate has several scientific research applications:
Catalyst Precursor: It serves as an ideal catalyst precursor for the growth of carbon nanotubes through chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD).
Photocatalytic Performance: Nickel formate is used for in situ nickel-doping of graphitic carbon nitride (g-C₃N₄) nanosheets, enhancing their photocatalytic activity for energy supply and environmental remediation.
Mecanismo De Acción
Target of Action
Nickel formate primarily targets the g-C3N4 nanosheets . It is utilized for the first time for in situ Ni-doping of g-C3N4 nanosheets at a very high level via a one-step pyrolysis . The role of these targets is to modify the electronic structure, optical absorption, and charge separation of g-C3N4, thereby improving its photocatalytic activity for energy supply and environmental remediation .
Mode of Action
Nickel formate interacts with its targets through a process called in situ Ni-doping . This process involves the incorporation of Ni species into the g-C3N4 nanosheets, which results in enhanced and expanded visible light absorption, a narrowed band gap, and suppressed charge recombination . Furthermore, the positions of the valence band and conduction band of the g-C3N4 samples can also be easily modulated by Ni-doping .
Biochemical Pathways
Nickel formate affects the photocatalytic activity of g-C3N4 nanosheets . The downstream effects of this include superior photocatalytic activity of the obtained Ni-doped g-C3N4 in both dye degradation and hydrogen evolution under visible light compared with pure g-C3N4 .
Pharmacokinetics
It is known that nickel formate can be obtained by reacting nickel (ii) acetate or nickel (ii) hydroxide with formic acid . This suggests that the compound may undergo chemical transformations in certain environments, which could impact its bioavailability.
Result of Action
The result of nickel formate’s action is the creation of Ni-doped g-C3N4 nanosheets with superior photocatalytic activity . Photocatalytic tests demonstrate that the Ni-doped g-C3N4 sample with an appropriate doping concentration can give a rate constant approximately 10 times greater than that of bare g-C3N4 for degradation of methyl orange, and can exhibit a hydrogen evolution rate of up to 155.71 μmol g −1 h −1, about 1.6 times as high as that of pure g-C3N4 .
Action Environment
The action of nickel formate is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, nickel formate can be synthesized by the reaction of sodium formate with nickel (II) sulphate . Additionally, when heated in a vacuum to 300 °C, pure nickel is formed . These factors can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Nickel formate plays a significant role in biochemical reactions, particularly as a catalyst precursor. It interacts with various enzymes and proteins, including urease, [NiFe]-hydrogenase, and carbon monoxide dehydrogenase . These interactions are crucial for the catalytic activities of these enzymes. For instance, nickel formate can be used to produce fine nickel powders, which serve as hydrogenation catalysts . The compound’s ability to interact with these enzymes highlights its importance in biochemical processes.
Cellular Effects
Nickel formate has been shown to influence various cellular processes. It can induce oxidative stress in cells, leading to increased levels of reactive oxygen species (ROS) and lipid peroxidation . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to nickel formate can lead to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, nickel formate can impact cell function by altering the activity of key enzymes and proteins involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of nickel formate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Nickel formate can bind to the active sites of enzymes, such as urease and [NiFe]-hydrogenase, thereby influencing their catalytic activities . This binding can lead to either inhibition or activation of the enzymes, depending on the specific interaction. Furthermore, nickel formate can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nickel formate can change over time. The compound’s stability and degradation are important factors to consider. Nickel formate is stable at room temperature but can decompose at higher temperatures, leading to the formation of nickel and other byproducts . Long-term exposure to nickel formate in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and alterations in cellular function . These temporal effects highlight the importance of monitoring the stability and degradation of nickel formate in experimental settings.
Dosage Effects in Animal Models
The effects of nickel formate vary with different dosages in animal models. At low doses, nickel formate may not cause significant adverse effects. At higher doses, it can lead to toxicity, including oxidative stress, inflammation, and damage to various organs . Threshold effects have been observed, where a certain dosage level leads to noticeable toxic effects. It is crucial to determine the safe dosage levels of nickel formate to avoid potential adverse effects in animal models.
Metabolic Pathways
Nickel formate is involved in several metabolic pathways, including those related to nickel-dependent enzymes. For instance, it plays a role in the activation of urease and [NiFe]-hydrogenase, which are essential for nitrogen and hydrogen metabolism, respectively . Nickel formate can also influence metabolic flux and metabolite levels by affecting the activity of key enzymes in these pathways. The compound’s involvement in these metabolic processes underscores its importance in cellular metabolism.
Transport and Distribution
Nickel formate is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and distribution of nickel ions, ensuring their availability for biochemical reactions . Nickel formate can accumulate in certain tissues, where it interacts with various biomolecules. The compound’s transport and distribution are critical for its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of nickel formate is essential for its activity and function. Nickel formate can be localized in various cellular compartments, including the cytoplasm, mitochondria, and vacuoles . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of nickel formate can influence its interactions with biomolecules and its overall biological effects.
Métodos De Preparación
Nickel formate can be synthesized through several methods:
Reaction with Nickel(II) Acetate or Nickel(II) Hydroxide: Nickel formate can be obtained by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid[ \text{Ni(OH)}_2 + 2\text{HCOOH} \rightarrow \text{Ni(HCOO)}_2 + 2\text{H}_2\text{O} ]
Reaction with Sodium Formate: Another method involves the reaction of sodium formate with nickel(II) sulfate.
Análisis De Reacciones Químicas
Nickel formate undergoes various chemical reactions, including:
Thermal Decomposition: When heated to 300°C in a vacuum, nickel formate decomposes to form pure nickel, carbon dioxide, and water[ \text{Ni(HCOO)}_2(\text{H}_2\text{O})_2 \rightarrow \text{Ni} + 2\text{CO}_2 + 2\text{H}_2\text{O} ]
Oxidation: Nickel formate can be oxidized to form nickel oxide and carbon dioxide.
Comparación Con Compuestos Similares
Nickel formate can be compared with other metal formates such as:
Calcium Formate: Used in construction as a setting accelerator for cement.
Sodium Formate: Used in de-icing and as a buffering agent.
Magnesium Formate: Used in the production of magnesium and as a catalyst in organic synthesis.
Nickel formate is unique due to its specific applications in catalysis and photocatalysis, making it a valuable compound in scientific research and industrial processes.
Propiedades
IUPAC Name |
nickel(2+);diformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPNKQREYVVATQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
||
| Record name | Nickel formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40890523 | |
| Record name | Formic acid, nickel(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO] | |
| Record name | NICKEL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel(II) formate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 200-250 °C | |
| Record name | NICKEL FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/ | |
| Record name | NICKEL FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C | |
| Record name | NICKEL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4 | |
| Record name | NICKEL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, nickel(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, nickel(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel diformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Formic acid, nickel salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YT27N8QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)










